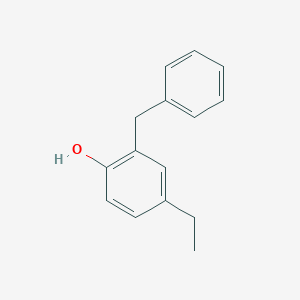

2-Benzyl-4-ethylphenol

Description

2-Benzyl-4-ethylphenol is a phenolic compound featuring a benzyl group at the 2-position and an ethyl group at the 4-position of the benzene ring. Phenolic compounds with alkyl or aryl substituents are widely studied for applications in organic synthesis, material science, and pharmaceuticals due to their electronic and steric effects .

Properties

CAS No. |

61516-21-0 |

|---|---|

Molecular Formula |

C15H16O |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

2-benzyl-4-ethylphenol |

InChI |

InChI=1S/C15H16O/c1-2-12-8-9-15(16)14(10-12)11-13-6-4-3-5-7-13/h3-10,16H,2,11H2,1H3 |

InChI Key |

WCHGZXILWXVPLO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

2-tert-Butyl-4-ethylphenol (CAS 96-70-8)

Structural Similarities and Differences :

- Substituents : Replaces the benzyl group with a bulkier tert-butyl group at the 2-position while retaining the 4-ethyl group.

- Molecular Formula : C₁₂H₁₈O (molecular weight: 178.27 g/mol) .

- Impact of Substituents: The tert-butyl group introduces significant steric hindrance, reducing reactivity in electrophilic substitution reactions compared to the benzyl group.

4-Ethylphenol (CAS 123-07-9)

Simpler Homolog :

- Structure: Lacks the 2-benzyl group, containing only a 4-ethyl substituent on the phenol ring.

- Molecular Formula : C₈H₁₀O (molecular weight: 122.16 g/mol) .

- Key Differences: Reduced steric bulk and lower molecular weight compared to 2-benzyl-4-ethylphenol. Higher volatility and solubility in polar solvents due to the absence of the hydrophobic benzyl group. Applications: Commonly used as a flavoring agent and in microbial studies due to its simpler structure .

4-Benzyloxy Phenol and Derivatives

Functional Group Variation :

- 4-Benzyloxy Phenol: Features a benzyloxy (-O-benzyl) group at the 4-position instead of ethyl.

- Reactivity: The electron-donating benzyloxy group activates the aromatic ring toward electrophilic substitution, contrasting with the electron-donating ethyl group in 2-benzyl-4-ethylphenol .

- Derivatives: Compounds like 4-benzyloxybenzaldehyde (CAS 4209-94-3) and 2-(4-benzyloxyphenyl)ethanol highlight the versatility of benzyloxy groups in synthesizing intermediates for pharmaceuticals or polymers .

2-(3-(Benzyloxy)-4-methoxyphenyl)acetic Acid (CAS 5487-33-2)

Functionalized Analog :

- Structure : Combines benzyloxy and methoxy groups on the aromatic ring with an acetic acid side chain.

- Applications : The carboxylic acid group enables conjugation reactions, making it useful in drug design (e.g., NSAID derivatives) .

- Contrast with 2-Benzyl-4-ethylphenol: The acetic acid moiety introduces polarity, enhancing water solubility and biological activity .

Data Table: Comparative Properties of Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.